N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine
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Overview
Description
N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine is an organic compound characterized by its unique structural features It consists of a phenoxy group attached to a propyl chain, which is further connected to a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2,3-dimethylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2,3-dimethylphenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted phenoxypropylamines. These products can be further utilized in various applications .
Scientific Research Applications
N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpro
Properties
IUPAC Name |
N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-8-6-9-14(13(12)2)17-11-7-10-16-15(3,4)5/h6,8-9,16H,7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSFRHVQPYNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCNC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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